1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride
Overview
Description
The compound “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride” is a chemical compound with a complex structure . It is related to the compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine” which has an empirical formula of C15H13N3O2 and a molecular weight of 267.28 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed . For instance, the overall geometry of the molecule “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one” is largely planar but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule of 8.31 (9) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied . The synthesis process involved alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, the compound “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one” is largely planar but slightly kinked .Scientific Research Applications
Synthesis and Chemical Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride is a compound that can be involved in various synthetic and chemical reaction pathways. Studies have shown the synthesis of related compounds through reactions involving acetylenecarboxylic acid with amines, leading to the production of compounds with potential for further chemical transformations. For instance, the hydrolysis of reaction products obtained from diethyl acetylenedicarboxylate with amines has been explored, highlighting the ability to generate compounds through the splitting of carbon-nitrogen bonds and hydrolysis into pyruvic acid, carbon dioxide, and the corresponding amines (Iwanami et al., 1964).
Pharmacological Properties
While the direct pharmacological applications of this compound were not highlighted in the searched papers, related compounds have been studied for their potential biological activities. For example, the synthesis of novel benzoxepine-1,2,3-triazole hybrids utilizing a similar chemical backbone demonstrates the exploration of chemical entities for antibacterial and anticancer properties, indicating a potential pathway for the development of new therapeutic agents (Kuntala et al., 2015).
Environmental Fate and Analysis
The environmental fate and analysis of structurally related compounds, such as dibenzo-p-dioxins, have been a subject of investigation, providing insights into the persistence and transformation of these compounds in natural settings. Research into the metabolism of polychlorinated dibenzo-p-dioxins in rats, for example, offers valuable data on the biotransformation pathways these compounds can undergo, including hydroxylation and potential environmental persistence (Tulp & Hutzinger, 1978).
Mechanism of Action
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
It is likely that the compound induces changes at the molecular level, which then translate into observable effects at the cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body . .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQMTBVVTUKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589260 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852227-85-1 | |
Record name | 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852227-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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